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molecular formula C8H15NO3 B1272174 Ethyl 2-Morpholinoacetate CAS No. 3235-82-3

Ethyl 2-Morpholinoacetate

Cat. No. B1272174
M. Wt: 173.21 g/mol
InChI Key: SITMDWHJQROIPF-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of morpholine (0.5 g, 5.739 mmol, 1.0 eq) in DMF were added K2CO3 (1.98 g, 14.34 mmol, 2.5 eq.) and ethyl 2-chloroacetate (1.05 g, 8.60 mmol, 1.5 eq.). The mixture was stirred at RT for 12 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 73.9% yield (0.735 g). LC-MS (ESI): Calculated mass: 173.21; Observed mass 174.0 [M+H]+ (rt: 0.1-0.4 min).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[O:4]1[CH2:5][CH2:6][N:1]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1.98 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.05 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched
EXTRACTION
Type
EXTRACTION
Details
extracted as in Intermediate Example 5(a)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to afford the product in 73.9% yield (0.735 g)
CUSTOM
Type
CUSTOM
Details
Observed mass 174.0 [M+H]+ (rt: 0.1-0.4 min)
Duration
0.25 (± 0.15) min

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
O1CCN(CC1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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